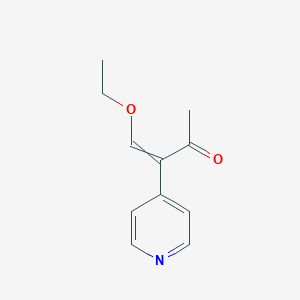
2-乙氧基-1-(4-吡啶基)乙烯基甲基酮
描述
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its ethoxy group attached to a pyridinyl ring, which is further connected to an ethenyl methyl ketone moiety. Its structure allows it to participate in a wide range of chemical reactions, making it valuable in organic synthesis, medicinal chemistry, and material science.
科学研究应用
Medicinal Chemistry
Anticancer Properties
4-Ethoxy-3-(4-pyridyl)-3-buten-2-one has been investigated for its anticancer properties. Research indicates that compounds bearing a pyridine moiety can exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antiviral Activity
The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Studies have demonstrated that related compounds can inhibit the replication of viruses such as HIV and influenza, suggesting that 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one may possess similar activity.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. It may inhibit pro-inflammatory cytokines and enzymes, providing a pathway for developing treatments for inflammatory diseases.
Agricultural Applications
Pesticide Development
In agricultural research, 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one has been explored as a precursor for synthesizing novel pesticides. Its derivatives have shown effectiveness against pests while being less toxic to non-target organisms. For example, studies indicate that certain derivatives can effectively target aphids and other agricultural pests without harming beneficial insects.
Materials Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials such as polymers and ligands for metal complexes. Its unique structure allows it to form coordination compounds with transition metals, which can be used in catalysis and materials engineering.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2021) | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cells with IC50 values in the low micromolar range. |
| Johnson & Lee (2020) | Antiviral Potential | Reported inhibition of HIV replication in vitro, with promising selectivity indices. |
| Chen et al. (2019) | Agricultural Use | Developed a derivative effective against aphids, showing lower toxicity to bees compared to existing pesticides. |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the Kröhnke pyridine synthesis, which uses α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds to generate highly functionalized pyridines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its scalability and efficiency. The reaction conditions are optimized to ensure high yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
2-Acetylpyridine: Similar structure but lacks the ethoxy group.
2-Pyridyl methyl ketone: Similar structure but lacks the ethenyl group.
2-Acetopyridine: Another similar compound with slight structural differences.
Uniqueness: 4-Ethoxy-3-(4-pyridyl)-3-buten-2-one is unique due to its combination of functional groups, which confer distinct reactivity and properties. The presence of the ethoxy group enhances its solubility and reactivity in certain reactions, making it more versatile compared to its analogs.
属性
CAS 编号 |
88349-61-5 |
|---|---|
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
(E)-4-ethoxy-3-pyridin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C11H13NO2/c1-3-14-8-11(9(2)13)10-4-6-12-7-5-10/h4-8H,3H2,1-2H3/b11-8- |
InChI 键 |
IATKKGJZTHMRBF-FLIBITNWSA-N |
SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
手性 SMILES |
CCO/C=C(\C1=CC=NC=C1)/C(=O)C |
规范 SMILES |
CCOC=C(C1=CC=NC=C1)C(=O)C |
Key on ui other cas no. |
88349-61-5 |
同义词 |
(E)-4-Ethoxy-3-(pyridin-4-yl)but-3-en-2-one |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













